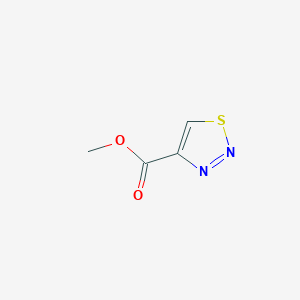

1,2,3-噻二唑-4-甲酸甲酯

描述

“Methyl 1,2,3-thiadiazole-4-carboxylate” is a bioactive nitrogen-containing heterocycle .

Synthesis Analysis

Ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The study of the behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions made it possible to obtain ethyl 1,2,3-thiadiazole-4-carboxylate .Molecular Structure Analysis

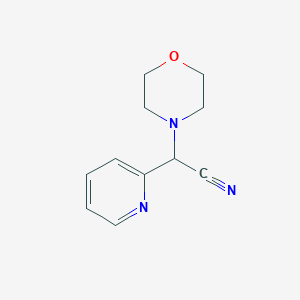

The molecular structure of “Methyl 1,2,3-thiadiazole-4-carboxylate” is represented by the linear formula C4H4N2O2S . The InChI code is 1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 .Chemical Reactions Analysis

The behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions led to the formation of ethyl 1,2,3-thiadiazole-4-carboxylate .Physical And Chemical Properties Analysis

“Methyl 1,2,3-thiadiazole-4-carboxylate” has a molecular weight of 144.15 .科学研究应用

抗真菌应用

1,2,3-噻二唑-4-甲酸甲酯衍生物已被发现具有显著的抗真菌活性。 这些化合物可以被合成以靶向各种真菌病原体,在农业和制药领域都具有作为抗真菌剂的潜力 .

抗癌活性

研究表明,某些1,2,3-噻二唑衍生物具有抗癌活性。 通过干扰癌细胞的增殖,这些化合物有望用于开发新的化疗药物 .

抗病毒特性

1,2,3-噻二唑的结构框架有利于抗病毒活性。 1,2,3-噻二唑-4-甲酸甲酯的衍生物可以被设计来对抗各种病毒感染,使它们在抗病毒药物开发领域具有价值 .

杀虫用途

1,2,3-噻二唑衍生物的杀虫潜力使其成为害虫防治解决方案的候选者。 它们作为杀虫剂的能力可以被利用来创造更安全、更有效的农业化学品 .

抗菌作用

1,2,3-噻二唑-4-甲酸甲酯已显示出对抗细菌感染的潜力,尤其是那些由对常用抗生素具有抗药性的菌株引起的感染。 这为公共卫生领域开辟了新的抗菌剂的途径 .

抗炎应用

含有1,2,3-噻二唑部分的化合物与抗炎作用有关。 这种特性可用于开发用于治疗各种慢性疾病的新型抗炎药物 .

降压潜力

1,2,3-噻二唑支架与降压作用有关,表明它可用于控制高血压。 这可能导致治疗高血压的新方法 .

抗糖尿病作用

最后,正在探索1,2,3-噻二唑衍生物的抗糖尿病特性。 它们可能为控制糖尿病患者的血糖水平提供一种新方法 .

安全和危害

The safety data sheet for “Methyl 1,2,3-thiadiazole-4-carboxylate” suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation .

未来方向

The 1,2,3-thiadiazole moiety is of great interest for researchers due to its versatile and wide array of biological activities in the field of medicine, pharmacology, and pharmaceutics . Therefore, future research may focus on exploring 1,2,3-thiadiazole structural motifs for future therapeutic agents .

作用机制

Target of Action

Methyl 1,2,3-thiadiazole-4-carboxylate is a derivative of the 1,2,3-thiadiazole class of compounds .

Mode of Action

It is known that 1,2,3-thiadiazole derivatives can interfere with dna synthesis, inhibiting replication of both human tumor and bacterial cells .

Biochemical Pathways

It has been suggested that 1,2,3-thiadiazole derivatives may inhibit the activity of key enzymes in the biosynthesis pathway of branched chain amino acids .

Pharmacokinetics

The lipophilicity of 1,2,3-thiadiazole derivatives has been noted, which could influence their bioavailability .

Result of Action

It is suggested that 1,2,3-thiadiazole derivatives can inhibit the growth of certain bacteria and cancer cells .

生化分析

Biochemical Properties

It is known that 1,2,3-thiadiazole derivatives have shown a wide array of biological activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators

Cellular Effects

Some 1,3,4-substituted-thiadiazole derivatives have been shown to have cytotoxic effects on multiple human cancer cell lines

Molecular Mechanism

Some 1,3,4-substituted-thiadiazole derivatives have been shown to interact with key amino acid residues, suggesting a possible mechanism of action

属性

IUPAC Name |

methyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPSHAIKHFOJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327385 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-35-3 | |

| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid](/img/structure/B1595158.png)

![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)